molecular formula C21H14ClN3O4 B2447845 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251694-97-9

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2447845
CAS No.: 1251694-97-9
M. Wt: 407.81
InChI Key: ULRWDNIOBBZDIU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a sophisticated heterocyclic compound offered for research and development purposes. This molecule integrates several pharmaceutically relevant motifs, including a 1,3-benzodioxole ring, a 1,2,4-oxadiazole unit, and a pyridin-2-one core. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities . The 1,2,4-oxadiazole heterocycle is a well-known bioisostere for ester and amide functionalities, frequently employed in drug design to improve metabolic stability and binding affinity . Its presence, particularly when substituted with a 4-chlorophenyl group, is often associated with enhanced biological activity and has been investigated in various therapeutic contexts . The specific combination of these features makes this compound a valuable chemical entity for probing new biological targets and screening for potential pharmacological applications. Researchers can utilize it as a key intermediate in organic synthesis or as a lead compound in the discovery of new therapeutic agents. Its structure suggests potential for interaction with various enzymes and receptors, making it interesting for early-stage drug discovery projects. This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c22-16-5-2-14(3-6-16)20-23-21(29-24-20)15-4-8-19(26)25(11-15)10-13-1-7-17-18(9-13)28-12-27-17/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRWDNIOBBZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound comprises three critical moieties:

  • A 1,3-benzodioxole group (electron-rich aromatic system enhancing lipophilicity and π-π stacking interactions).
  • A pyridin-2(1H)-one core (providing hydrogen-bonding capacity and metabolic stability).
  • A 1,2,4-oxadiazole ring substituted with 4-chlorophenyl (imparts rigidity and resistance to enzymatic degradation). X-ray crystallography of structurally similar compounds (e.g., 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one) confirms planar geometry, which is critical for target binding .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Multi-step protocols starting with condensation of hydrazides (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide) with activated carboxylic acid derivatives to form the oxadiazole ring .
  • Cyclization of amidoximes with trichloroacetic anhydride or POCl3 under Vilsmeier-Haack conditions, as demonstrated in analogous pyrazole-carbaldehyde syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR (1H/13C) : Assigns proton environments (e.g., pyridinone NH at δ 12-13 ppm) and confirms substitution patterns.
  • HRMS : Validates molecular mass and fragmentation pathways.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches. Cross-referencing with crystallographic data (e.g., bond lengths in ) resolves ambiguities .

Q. How does the 4-chlorophenyl substituent affect the compound’s reactivity?

The electron-withdrawing chloro group stabilizes the oxadiazole ring via resonance and inductive effects, reducing susceptibility to nucleophilic attack. This substituent also enhances lipophilicity, improving membrane permeability .

Q. What stability considerations are critical during storage?

  • Light sensitivity : The benzodioxole moiety may degrade under UV light; store in amber vials.
  • Moisture : The pyridinone core is hygroscopic; use desiccants or anhydrous solvents. Stability studies under controlled conditions (e.g., 25°C/60% RH for 6 months) are recommended .

Advanced Research Questions

Q. How can the synthesis of the 1,2,4-oxadiazole ring be optimized for higher yields?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Catalytic systems : Use CuI or Pd(OAc)₂ to accelerate cyclization (e.g., 85% yield in ’s multi-step protocols).
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (MeOH:H2O) to isolate the oxadiazole product .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the benzodioxole group).
  • 2D techniques (COSY, HSQC) : Assign overlapping signals (e.g., pyridinone vs. oxadiazole protons).
  • X-ray crystallography : Provides definitive structural validation, as shown for related pyridinone derivatives .

Q. What experimental designs are suitable for evaluating bioactivity?

  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) with IC50 determination via spectrophotometry.
  • Control groups : Include structurally simplified analogs (e.g., lacking the 4-chlorophenyl group) to isolate moiety-specific effects.
  • Dose-response studies : Apply randomized block designs (split-plot for variables like pH or temperature) to ensure reproducibility .

Q. How can mechanistic insights into the compound’s reactivity be obtained?

  • Kinetic studies : Monitor reaction intermediates via LC-MS (e.g., hydrazide → oxadiazole conversion in ).
  • Isotopic labeling : Use ¹⁵N-labeled amidoximes to track cyclization pathways.
  • DFT calculations : Model transition states (if computational resources are available) to predict regioselectivity .

Q. What strategies address low solubility in aqueous buffers?

  • Prodrug design : Introduce phosphate or glycoside groups to the pyridinone core.
  • Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes.
  • Particle size reduction : Nano-milling (e.g., 200 nm particles) improves bioavailability .

Methodological Notes

  • Data Analysis : Use orthogonal analytical methods (e.g., NMR + HPLC) to validate purity (>95%).
  • Theoretical Frameworks : Link synthesis pathways to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
  • Ethical Compliance : Adhere to institutional guidelines for handling chlorinated compounds and waste disposal .

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